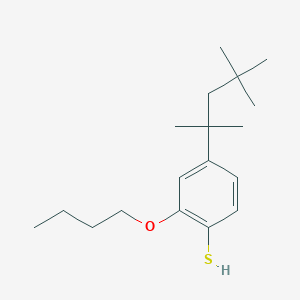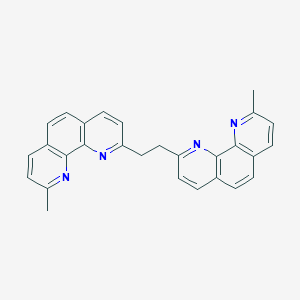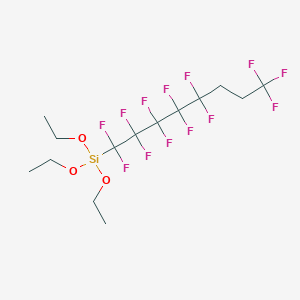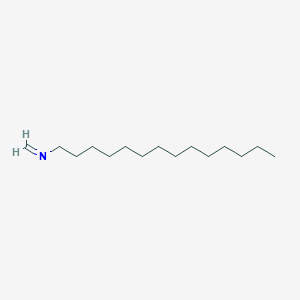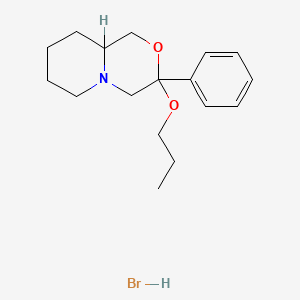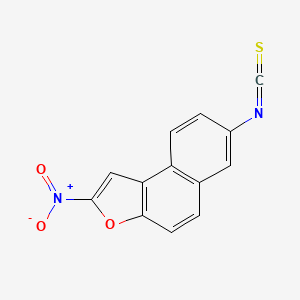![molecular formula C14H19NSi2 B14290980 4-[(Pentamethyldisilanyl)ethynyl]benzonitrile CAS No. 115977-82-7](/img/structure/B14290980.png)
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile is an organic compound that features a benzonitrile group substituted with a pentamethyldisilanyl ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentamethyldisilanyl)ethynyl]benzonitrile typically involves the reaction of 4-ethynylbenzonitrile with pentamethyldisilane. The reaction is carried out under specific conditions to ensure the successful formation of the desired product. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which is a widely used technique in organic synthesis for forming carbon-carbon bonds .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis and optimization of reaction conditions would apply. This includes considerations for reaction scalability, cost-effectiveness, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzonitrile group can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.
Wissenschaftliche Forschungsanwendungen
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-[(Pentamethyldisilanyl)ethynyl]benzonitrile exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing molecular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Trimethylsilyl)ethynyl]benzonitrile: A similar compound with a trimethylsilyl group instead of a pentamethyldisilanyl group.
4-Ethynylbenzonitrile: The parent compound without the silyl substitution.
Uniqueness
4-[(Pentamethyldisilanyl)ethynyl]benzonitrile is unique due to the presence of the pentamethyldisilanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
115977-82-7 |
|---|---|
Molekularformel |
C14H19NSi2 |
Molekulargewicht |
257.48 g/mol |
IUPAC-Name |
4-[2-[dimethyl(trimethylsilyl)silyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C14H19NSi2/c1-16(2,3)17(4,5)11-10-13-6-8-14(12-15)9-7-13/h6-9H,1-5H3 |
InChI-Schlüssel |
VQQUITJDVXGTGC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)C#CC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


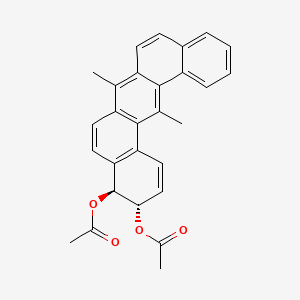

![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)

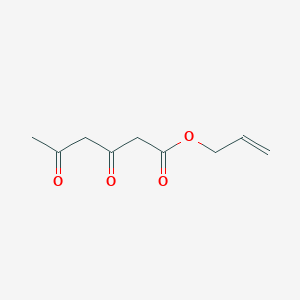
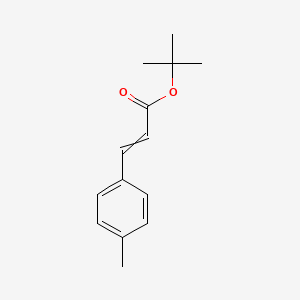
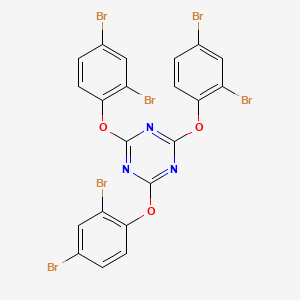
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
